N1-(2-chlorophenyl)-N2-(2,6-difluorobenzyl)oxalamide
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Overview
Description
N1-(2-chlorophenyl)-N2-(2,6-difluorobenzyl)oxalamide is a synthetic organic compound characterized by the presence of both chlorophenyl and difluorobenzyl groups attached to an oxalamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorophenyl)-N2-(2,6-difluorobenzyl)oxalamide typically involves the reaction of 2-chlorophenylamine with 2,6-difluorobenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of oxalyl chloride solution in anhydrous dichloromethane.
Step 2: Addition of 2-chlorophenylamine to the oxalyl chloride solution, followed by stirring at low temperature.
Step 3: Gradual addition of 2,6-difluorobenzylamine to the reaction mixture, followed by stirring at room temperature.
Step 4: Purification of the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorophenyl)-N2-(2,6-difluorobenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N1-(2-chlorophenyl)-N2-(2,6-difluorobenzyl)oxalamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N1-(2-chlorophenyl)-N2-(2,6-difluorobenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
- N1-(2-chlorophenyl)-N2-(2,6-difluorobenzyl)urea
- N1-(2-chlorophenyl)-N2-(2,6-difluorobenzyl)thiourea
- N1-(2-chlorophenyl)-N2-(2,6-difluorobenzyl)carbamate
Uniqueness
N1-(2-chlorophenyl)-N2-(2,6-difluorobenzyl)oxalamide is unique due to its oxalamide backbone, which imparts distinct chemical and physical properties compared to its urea, thiourea, and carbamate analogs.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[(2,6-difluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2N2O2/c16-10-4-1-2-7-13(10)20-15(22)14(21)19-8-9-11(17)5-3-6-12(9)18/h1-7H,8H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIRBDDICVOCPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=C(C=CC=C2F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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